N-(3-chloro-2-methylpropyl)aniline
Description
N-(3-Chloro-2-methylpropyl)aniline is a substituted aniline derivative characterized by a branched alkyl chain (3-chloro-2-methylpropyl) attached to the nitrogen atom of the aniline moiety. Its molecular formula is C₉H₁₂ClN, with a molecular weight of 169.45 g/mol (calculated). The substituent’s structure—3-chloro-2-methylpropyl—introduces steric bulk and moderate polarity due to the chlorine atom.
Properties
CAS No. |
87873-73-2 |
|---|---|
Molecular Formula |
C10H14ClN |
Molecular Weight |
183.68 g/mol |
IUPAC Name |
N-(3-chloro-2-methylpropyl)aniline |
InChI |
InChI=1S/C10H14ClN/c1-9(7-11)8-12-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI Key |
FDZFBHJOCGOETB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key differences among N-substituted anilines arise from substituent position (on the nitrogen vs. aromatic ring), halogen type (Cl, F), and alkyl chain branching. Below is a comparative analysis of N-(3-chloro-2-methylpropyl)aniline and its analogs:
Reactivity and Functional Differences
- Chloro Position: Chlorine on the alkyl chain (target compound) reduces resonance effects on the aromatic ring compared to ring-substituted Cl analogs (e.g., 3-Chloro-N-(2-methylpropyl)aniline). This may lower electrophilic substitution reactivity but enhance stability in non-polar environments .
- Fluorinated Analogs : Compounds like N-Propyl-2-(trifluoromethyl)aniline exhibit stronger electron-withdrawing effects, improving resistance to oxidative degradation in pharmaceuticals .
- Branched vs.
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